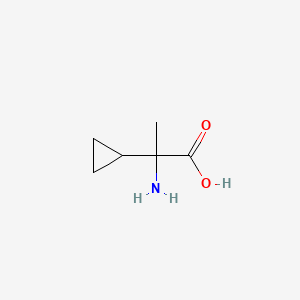

4-氨基-3-甲基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, derivatives of 1H-pyrazole-3-carboxylic acid can be synthesized through a series of reactions involving oxidation, methylation, or reactions with specific reagents like acyl chlorides or aminophenol derivatives, leading to various functionalized pyrazole compounds (Duan Yuan-fu, 2011; İ. Yıldırım & F. Kandemirli, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is characterized by specific hydrogen bonding patterns and crystal packing. For example, the hydrogen-bonded chains and sheets in related methyl pyrazole derivatives highlight the importance of N-H...O and C-H...O interactions in determining the molecular conformation and stability in the solid state (J. Portilla et al., 2007).

科学研究应用

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : Pyrazoles, including 3 (5)-Aminopyrazoles, are versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Methods of Application : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .

- Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Application as D-amino acid oxidase (DAO) Inhibitor

- Scientific Field : Biochemistry

- Summary of the Application : 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

- Methods of Application : This compound is used to inhibit DAO, thereby protecting cells from oxidative stress .

- Results or Outcomes : 3-Methylpyrazole-5-carboxylic acid specifically prevents formalin-induced tonic pain .

Application in Structural Investigations

- Scientific Field : Structural Chemistry

- Summary of the Application : Pyrazoles, including 3 (5)-Aminopyrazoles, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

- Methods of Application : A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .

- Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in the Synthesis of Sildenafil

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide is used in the industrial synthesis of sildenafil .

- Methods of Application : This compound is an impurity in the synthesis of Sildenafil .

- Results or Outcomes : Sildenafil is a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Application in the Synthesis of Hexahydropyrazolo

- Scientific Field : Organic Chemistry

- Summary of the Application : 3-Amino-5-methylpyrazole was employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .

- Methods of Application : This compound was used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .

- Results or Outcomes : The synthesis resulted in the production of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .

Application in Tautomeric Stabilization

- Scientific Field : Physical Chemistry

- Summary of the Application : A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .

- Methods of Application : Theoretical methods were used to investigate the role of solvents in the tautomeric stabilization .

- Results or Outcomes : The phenomenon of tautomerism may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Application in Green Synthesis

- Scientific Field : Green Chemistry

- Summary of the Application : Pyrazoles have a wide range of applications in green synthesis .

- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

未来方向

While specific future directions for 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid were not found in the search results, the study of pyrazole derivatives continues to be a significant area of research due to their diverse pharmacological properties . Further studies could focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.

属性

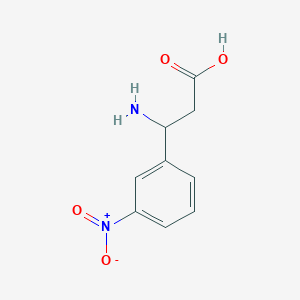

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

94993-81-4 |

Source

|

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)